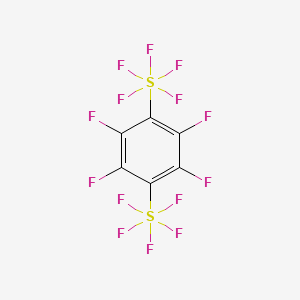

1,4-Bis(pentafluorothio)perfluorobenzene

Description

Properties

IUPAC Name |

pentafluoro-[2,3,5,6-tetrafluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F14S2/c7-1-2(8)6(22(16,17,18,19)20)4(10)3(9)5(1)21(11,12,13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJYJNYANHLEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1S(F)(F)(F)(F)F)F)F)S(F)(F)(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694130 | |

| Record name | 1,2,4,5-Tetrafluoro-3,6-bis(pentafluoro-lambda~6~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219501-60-6 | |

| Record name | Decafluoro[μ-(2,3,5,6-tetrafluoro-1,4-phenylene)]disulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219501-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetrafluoro-3,6-bis(pentafluoro-lambda~6~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(pentafluorothio)perfluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,4 Bis Pentafluorothio Perfluorobenzene and Its Derivatives

Strategic Approaches for Introducing Multiple SF₅ Groups onto Perfluorinated Arenes

The creation of aromatic structures bearing more than one pentafluorosulfanyl group, particularly on a perfluorinated benzene (B151609) ring, requires robust synthetic strategies. The direct introduction of SF₅ groups onto an aromatic nucleus is not straightforward. Historically, methods involving direct fluorination with reagents like silver difluoride (AgF₂) were inefficient, often resulting in very low yields. beilstein-journals.org

A major breakthrough has been the development of practical, multi-step production processes capable of yielding arylsulfur pentafluorides, including bis- and tris(sulfur pentafluorides), from readily available starting materials like aryl thiols or their corresponding diaryl disulfides. researchgate.net This approach is considered the first practical method for the production of these complex molecules and has been pivotal in advancing the chemistry of "super-trifluoromethyl" arenes. beilstein-journals.orgresearchgate.net While originally developed for standard aromatic systems, this strategy provides a logical and viable pathway toward the synthesis of 1,4-Bis(pentafluorothio)perfluorobenzene from a precursor such as tetrafluoro-1,4-dithiophenol or its disulfide derivative.

The general two-step methodology is outlined as follows:

Formation of Arylsulfur Chlorotetrafluoride (ArSF₄Cl): An aryl thiol or diaryl disulfide is treated with chlorine gas in the presence of an alkali metal fluoride (B91410) (e.g., potassium fluoride). This step produces a stable and isolable arylsulfur chlorotetrafluoride intermediate. beilstein-journals.org For a bis-substituted compound, this would be applied to a dithiol or its disulfide to form a bis(chlorotetrafluorosulfanyl) intermediate.

Conversion to Arylsulfur Pentafluoride (ArSF₅): The isolated ArSF₄Cl intermediate is then treated with a suitable fluoride source to replace the chlorine atom with fluorine, yielding the final ArSF₅ product. beilstein-journals.orgresearchgate.net

This strategic division into two distinct steps allows for greater control and significantly improved yields compared to earlier single-step direct fluorination attempts.

The synthesis of SF₅-arenes via the arylsulfur chlorotetrafluoride intermediate is a cornerstone of modern SF₅ chemistry. beilstein-journals.org This multi-step protocol has been refined to handle a variety of substituted aromatic thiols and disulfides.

In the first step, the starting sulfur compound (Ar-SH or Ar-S-S-Ar) is subjected to oxidative chlorofluorination. The reaction with excess chlorine and an alkali metal fluoride like potassium fluoride or cesium fluoride effectively converts the sulfur center into the -SF₄Cl group. beilstein-journals.org The resulting arylsulfur chlorotetrafluorides are often stable enough to be isolated by distillation or recrystallization and fully characterized. researchgate.net This stability is crucial, as it provides a reliable entry point for the final fluorination step, avoiding the need to handle more hazardous reagents in a one-pot synthesis from the start.

For the synthesis of this compound, the precursor would be a perfluorinated dithiol, specifically 1,2,3,4-tetrafluorobenzene-1,4-dithiol , or its disulfide. This precursor would be subjected to the oxidative chlorofluorination conditions to yield 1,4-Bis(chlorotetrafluorosulfanyl)tetrafluorobenzene as the key intermediate.

The second step involves the conversion of the -SF₄Cl group to the final -SF₅ group. This is a chloride-fluoride exchange reaction. While various fluorinating agents can be used, zinc difluoride (ZnF₂) has proven to be a highly effective and practical choice for this transformation, reacting efficiently with liquid ArSF₄Cl intermediates without the need for a solvent. beilstein-journals.org This step would be applied to the bis(chlorotetrafluorosulfanyl) intermediate to furnish the target molecule, this compound.

Advances in the synthesis of SF₅-aromatics have been driven by the development of more accessible precursors and safer, more efficient reagents. The arylsulfur chlorotetrafluorides (ArSF₄Cl) are the most significant precursors, serving as stable, isolable platforms for the final fluorine introduction. beilstein-journals.orgresearchgate.net

Recent innovations have focused on improving the synthesis of these ArSF₄Cl precursors. A notable development is the use of trichloroisocyanuric acid (TCCA) in combination with potassium fluoride (KF). This provides a gas-reagent-free method for generating ArSF₄Cl intermediates from diaryl disulfides, avoiding the direct handling of hazardous chlorine gas and representing a significant step forward in laboratory safety and green chemistry. chemrxiv.org

For the subsequent conversion of ArSF₄Cl to ArSF₅, a range of fluoride sources have been explored to replace older, more dangerous, or expensive options.

| Reagent/Precursor | Role in Synthesis | Key Advantages |

| Aryl Thiols / Diaryl Disulfides | Starting materials for SF₅ group formation. | Readily available commercial or synthetic starting points. beilstein-journals.org |

| Arylsulfur Chlorotetrafluorides (ArSF₄Cl) | Key stable and isolable intermediates. | Allows for a controlled, two-step synthesis with higher yields; less hazardous than single-step routes. beilstein-journals.orgresearchgate.net |

| Cl₂ / KF | Reagents for oxidative fluorination to form ArSF₄Cl. | The established, practical method for generating the key intermediate from thiols/disulfides. beilstein-journals.org |

| Trichloroisocyanuric acid (TCCA) / KF | Gas-free reagents for ArSF₄Cl formation. | Improves safety by avoiding the use of chlorine gas. chemrxiv.org |

| Zinc Difluoride (ZnF₂) | Fluorinating agent for ArSF₄Cl → ArSF₅ conversion. | Efficient, solid reagent that can be used without solvent for high-yield conversions. beilstein-journals.org |

| Onium Halides / Silver(II) Fluoride (AgF₂) | Reagents for direct, one-step thiophenol → ArSF₅ conversion. | Provides drastically enhanced oxidative fluorination conditions, enabling high yields in a single step. chemrxiv.org |

A very recent and powerful advancement is the discovery that combining onium halides with silver(II) fluoride (AgF₂) leads to a highly effective system for the direct, one-step oxidative fluorination of thiophenols to ArSF₅ compounds in high yields. chemrxiv.org This method's high reaction rate is attributed to an onium fluoroargentate(II)-mediated mechanism and offers a potentially more streamlined route to these valuable compounds. chemrxiv.org

Regioselective Functionalization of Polyfluorinated Benzene Rings

Once the this compound core is synthesized, subsequent functionalization of the perfluorinated aromatic ring becomes a key strategy for creating diverse derivatives. The high degree of fluorination makes the benzene ring extremely electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SₙAr), while being inert to most electrophilic reagents. nih.gov In SₙAr reactions, a nucleophile attacks the aromatic ring, displacing one of the fluorine atoms as a fluoride ion. This provides a powerful, transition-metal-free method for forming new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. nih.govscispace.com

A critical aspect of SₙAr on polyfluorinated rings is the control of regioselectivity. In many cases, these reactions proceed with remarkable predictability. For pentafluorophenyl (PFP) groups attached to other molecular scaffolds, it is well-established that nucleophilic substitution occurs with high regiospecificity at the fluorine atom located in the para position relative to the point of attachment. scispace.com

This high selectivity is also observed in the disubstitution of hexafluorobenzene (B1203771), which predominantly yields the 1,4-disubstituted product. nih.gov The regiochemical outcome is governed by the stability of the intermediate Meisenheimer complex, a negatively charged species formed upon nucleophilic attack. The incoming nucleophile preferentially attacks the carbon position that allows the negative charge to be most effectively stabilized by the electron-withdrawing fluorine atoms, which is typically the para position. In the case of this compound, the four fluorine atoms on the ring are all equivalent due to symmetry. Therefore, monosubstitution will yield a single product. However, for subsequent substitutions on derivatives, the existing substituents, including the powerful SF₅ groups, will dictate the position of further attack.

The pentafluorosulfanyl group exerts a profound influence on the reactivity and selectivity of the aromatic ring to which it is attached. Its properties are more extreme than those of the well-known trifluoromethyl (CF₃) group. beilstein-journals.org

| Property | SF₅ Group | CF₃ Group | Implication for Reactivity |

| Electronegativity (Hammett σₚ) | +0.68 | +0.53 | The SF₅ group is a more powerful electron-withdrawing group, making the aromatic ring more electrophilic and highly activated for SₙAr. nih.gov |

| Lipophilicity (Hansch π) | 1.23 - 1.51 | 0.88 - 1.09 | Increases lipophilicity, which can be crucial for applications in biologically active molecules. beilstein-journals.orgnih.gov |

| Steric Bulk (Volume ų) | ~55.4 | ~34.6 | The larger size of the SF₅ group can sterically hinder attack at the adjacent ortho positions. nih.gov |

The presence of two SF₅ groups on a perfluorinated benzene ring, as in this compound, creates an exceptionally electron-poor aromatic system. This extreme electron deficiency greatly enhances the rate of SₙAr reactions compared to less fluorinated analogues.

Regarding selectivity, the SF₅ group is a strong electron-withdrawing substituent. In nucleophilic aromatic substitution, such groups are powerful para-directors because they can effectively stabilize the negative charge of the Meisenheimer intermediate via resonance when the attack occurs at the para position. On a derivative of this compound that has already undergone one substitution, the two SF₅ groups and the newly introduced substituent would collectively direct the position of a second SₙAr reaction. The powerful directing effect of the SF₅ groups, combined with their steric bulk, would be the dominant factors controlling the regiochemical outcome of further functionalization.

Catalytic and Green Chemistry Approaches to SF₅-Containing Aromatics

The demanding conditions and hazardous reagents traditionally used in fluorine chemistry have spurred the development of catalytic and greener synthetic methods. For SF₅-aromatics, progress has been made in several areas.

A major step toward greener synthesis is the move away from direct fluorination with elemental fluorine in a single, difficult-to-control step. The two-step process via an ArSF₄Cl intermediate is inherently safer and more efficient. beilstein-journals.org This can be made even "greener" by avoiding chlorine gas. The use of solid reagents like trichloroisocyanuric acid (TCCA) and potassium fluoride (KF) to generate the key ArSF₄Cl intermediate represents a significant advance in safety and handling. chemrxiv.org

Furthermore, catalytic methods are being employed to functionalize SF₅-containing building blocks. For instance, the palladium-catalyzed Negishi cross-coupling has been successfully used to couple SF₅-aryl bromides with alkyl zinc species. nih.govbaranlab.org This allows for the construction of complex carbon skeletons under catalytic conditions, providing access to novel SF₅-containing amino acids and other derivatives from simpler, pre-functionalized SF₅-arenes. nih.gov While not a method for creating the Ar-SF₅ bond itself, it is a critical catalytic tool for elaborating these molecules.

The development of recyclable catalysts, such as the telluride-pillar uochb.czarenes used for alkylation reactions in aqueous solutions, exemplifies a frontier in green chemistry. nih.gov While not yet applied to SF₅ synthesis, these principles of designing highly efficient, reusable catalysts that operate in environmentally benign solvents are guiding the future of synthetic chemistry, from which the production of complex molecules like this compound and its derivatives will undoubtedly benefit.

Microwave-Assisted and Flow Chemistry Applications in Perfluorinated Compound Synthesis

The synthesis of highly fluorinated compounds, such as this compound, often involves reactions that require high energy input and careful control of reaction parameters to ensure safety and selectivity. Traditional batch synthesis methods can be limited by slow reaction rates, side-product formation, and challenges in scalability. To address these limitations, microwave-assisted synthesis and flow chemistry have emerged as powerful tools in organofluorine chemistry, offering significant advantages in terms of efficiency, safety, and control. youtube.com

Microwave-assisted synthesis utilizes microwave radiation to directly and efficiently heat the reaction mixture. This rapid, localized heating can lead to dramatic accelerations in reaction rates, often reducing reaction times from hours to minutes. youtube.comwikipedia.org For the synthesis of complex fluorinated molecules, this can translate to higher yields and cleaner reaction profiles with fewer byproducts. tib.eu While specific microwave-assisted synthesis protocols for this compound are not extensively documented in publicly available literature, the principles can be applied to key bond-forming reactions in its synthesis. For instance, in a hypothetical Suzuki-Miyaura cross-coupling reaction to form a precursor, microwave irradiation has been shown to significantly reduce reaction times and improve yields for related aryl compounds. nih.gov

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers superior control over reaction parameters such as temperature, pressure, and stoichiometry. The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat and mass transfer, which is particularly beneficial for highly exothermic or hazardous reactions often encountered in fluorine chemistry. tib.eu For the synthesis of this compound, which could involve the use of reactive fluorinating agents, a flow process would enhance safety by minimizing the volume of hazardous material at any given time and allowing for precise temperature control to prevent runaway reactions.

The table below illustrates a hypothetical comparison of a key synthetic step in the preparation of a 1,4-disubstituted perfluorinated benzene derivative, highlighting the potential advantages of microwave-assisted and flow chemistry approaches over conventional batch methods.

| Parameter | Conventional Batch Synthesis | Microwave-Assisted Synthesis | Flow Chemistry |

| Reaction Time | 8 - 24 hours | 10 - 30 minutes | 5 - 15 minutes (residence time) |

| Typical Yield | 60 - 75% | 80 - 95% | 85 - 98% |

| Temperature Control | Moderate | Precise | Excellent |

| Safety | Potential for thermal runaway | Improved | Enhanced, small reaction volumes |

| Scalability | Limited | Moderate | High |

This table presents hypothetical data based on general observations in organofluorine synthesis and is for illustrative purposes.

Sustainable Methodologies for Organofluorine Synthesis

The increasing focus on green chemistry has prompted the development of more sustainable synthetic routes for organofluorine compounds. nih.gov The principles of green chemistry, such as waste reduction, use of less hazardous chemicals, and energy efficiency, are particularly relevant to this area of chemistry, which has traditionally relied on harsh reagents and energy-intensive processes. chemrxiv.orgthieme.de

For the synthesis of this compound, several avenues for developing more sustainable methodologies can be explored. A key area of focus is the choice of fluorinating agent. Traditional methods often employ elemental fluorine (F₂) or other highly reactive and hazardous reagents. google.com Research into alternative, safer fluorinating agents is ongoing. The development of solid-supported reagents or the in-situ generation of the active fluorinating species can reduce the risks associated with handling and transportation.

Energy efficiency is another cornerstone of green chemistry. As discussed in the previous section, microwave-assisted synthesis and flow chemistry can contribute to more sustainable processes by reducing reaction times and, consequently, energy consumption. youtube.com

The following table provides a comparative overview of a conventional versus a hypothetical "greener" approach to a key fluorination step in the synthesis of a pentafluorosulfanylarene, a structural component of the target molecule.

| Feature | Conventional Approach | "Greener" Approach |

| Fluorinating Agent | Elemental Fluorine (F₂) | Solid-supported fluorinating agent or catalytic fluorination |

| Solvent | Chlorinated Solvent (e.g., CCl₄) | Ionic Liquid or Supercritical CO₂ |

| Catalyst | Stoichiometric metal fluoride | Recyclable transition metal catalyst |

| Energy Input | High-temperature reflux for extended periods | Microwave irradiation or flow reactor with efficient heat transfer |

| Waste Generation | High, including hazardous byproducts | Minimized, with potential for catalyst and solvent recycling |

This table is a conceptual comparison and does not represent a specific, published synthesis of this compound.

By integrating these sustainable principles, the synthesis of complex organofluorine compounds like this compound can be made more environmentally benign, safer, and more efficient. thieme.de

Theoretical and Computational Investigations of 1,4 Bis Pentafluorothio Perfluorobenzene S Electronic and Molecular Structure

Quantum Chemical Analysis of Electronic Structure and Bonding

Density Functional Theory (DFT) Studies on Conformational Landscapes

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the conformational landscapes of molecules by calculating the energies of different spatial arrangements of atoms. This analysis identifies the most stable conformers and the energy barriers between them.

Prediction of Reactivity via Frontier Molecular Orbital (FMO) Theory

FMO theory is a fundamental concept in chemistry that uses the HOMO and LUMO to predict the reactivity of a molecule. The energies and symmetries of these frontier orbitals are key to understanding how a molecule will interact with other chemical species.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most likely sites for electrophilic and nucleophilic attack within a molecule. A positive Fukui function (f⁺) indicates a site susceptible to nucleophilic attack, while a negative Fukui function (f⁻) points to a site prone to electrophilic attack.

An analysis of the Fukui functions for 1,4-Bis(pentafluorothio)perfluorobenzene would pinpoint the specific atoms on the perfluorinated ring and the -SF₅ groups that are most reactive. This would be instrumental in designing synthetic routes involving this compound. However, no studies containing a Fukui function analysis for this molecule have been found.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to map out the potential energy surfaces of chemical reactions, identifying the most favorable reaction pathways and the structures of the transition states. This provides a mechanistic understanding of how a reaction proceeds and allows for the prediction of reaction rates.

For this compound, modeling its reactions, for instance with nucleophiles or electrophiles, would provide valuable insights into its chemical transformations. Such computational studies are essential for predicting reaction outcomes and designing new synthetic methodologies. Unfortunately, specific computational modeling of reaction pathways for this compound is not documented in the available literature.

Investigations into Intermolecular Interactions and Supramolecular Assembly Potential

The study of intermolecular interactions is crucial for understanding how molecules organize in the solid state and in solution, leading to the formation of supramolecular structures. The highly fluorinated nature of this compound suggests the potential for interesting intermolecular interactions, such as halogen bonding and other non-covalent interactions involving fluorine.

An investigation into these interactions would shed light on the crystal packing of this compound and its ability to form co-crystals or other supramolecular assemblies. While general studies on the supramolecular chemistry of pentafluorosulfanyl-containing compounds exist, a specific analysis of the intermolecular interactions and supramolecular assembly of this compound is not available in the surveyed literature.

Theoretical Treatment of Fluorophilic and Arene-Perfluoroarene Interactions

The interactions involving highly fluorinated molecules like this compound are a subject of significant research interest due to their unique nature and potential applications in materials science and supramolecular chemistry. Theoretical and computational chemistry have been instrumental in elucidating the fundamental principles that govern these interactions.

Fluorophilic Interactions:

Fluorophilic interactions refer to the tendency of highly fluorinated chemical entities to preferentially associate with one another in a non-covalent manner. This phenomenon is driven by a combination of factors, including the unique properties of the fluorine atom, such as its high electronegativity, low polarizability, and the formation of strong, polarized bonds with carbon and sulfur.

Computational studies, often employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been crucial in dissecting the nature of these interactions. These studies have revealed that fluorophilic interactions are not solely based on solvophobic effects but have a significant enthalpic contribution arising from dipole-dipole interactions, dispersion forces, and electrostatic interactions between polarized C-F or S-F bonds. The pentafluorothio (SF₅) group, often termed a "super-trifluoromethyl group," is recognized for its exceptional electronegativity and chemical stability. nih.govnih.gov These properties suggest that the SF₅ groups in this compound would be potent drivers of strong fluorophilic interactions.

Arene-Perfluoroarene Interactions:

Arene-perfluoroarene interactions are a specific type of π-stacking interaction that occurs between an electron-rich aromatic ring (an arene) and an electron-deficient perfluorinated aromatic ring (a perfluoroarene). The perfluorination of the aromatic ring reverses its quadrupole moment compared to a non-fluorinated arene, leading to a favorable electrostatic attraction between the two rings.

Systematic studies combining Nuclear Magnetic Resonance (NMR) titration experiments, X-ray crystallography, and computational analysis have provided deep insights into these interactions. nih.gov These studies have demonstrated that fluorination significantly enhances the π-stacking energy. The binding energy in these complexes is a result of a favorable combination of enthalpically driven electrostatic and dispersion interactions. nih.gov In aqueous environments, the hydrophobic effect can further stabilize these interactions, leading to remarkably strong associations. nih.gov

For this compound, the perfluorinated benzene (B151609) core, made even more electron-deficient by the two strongly electron-withdrawing SF₅ groups, is expected to engage in very strong arene-perfluoroarene interactions with electron-rich aromatic systems.

Research Findings from Related Systems:

While specific data for this compound is scarce, computational studies on related fluorinated molecules provide valuable context. For instance, theoretical investigations into the binding energy of the benzene-perfluorobenzene dimer have shown it to be significantly stronger than the benzene-benzene dimer, highlighting the role of fluorination in enhancing stacking interactions.

The electron-withdrawing strength of substituents on aromatic rings is often quantified by Hammett parameters. The SF₅ group possesses one of the highest Hammett constants, indicating its powerful electron-withdrawing nature, which surpasses even that of the trifluoromethyl (CF₃) group. This strong inductive effect further depletes the electron density of the perfluorobenzene ring in this compound, thereby enhancing its propensity for arene-perfluoroarene interactions.

Below is a table comparing the Hammett parameters for related functional groups, illustrating the potent electronic effect of the SF₅ group.

| Functional Group | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect (σp) |

| -SF₅ | 0.55 | 0.13 | 0.68 |

| -CF₃ | 0.42 | 0.08 | 0.50 |

| -NO₂ | 0.65 | 0.13 | 0.78 |

| -CN | 0.57 | 0.09 | 0.66 |

| -F | 0.54 | -0.48 | 0.06 |

This table presents illustrative data for related functional groups to provide context for the electronic properties of the SF₅ group.

Advanced Spectroscopic Elucidation of Molecular and Electronic Properties

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F, ¹³C, ³³S NMR) for Detailed Structural Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural characterization of 1,4-Bis(pentafluorothio)perfluorobenzene, a molecule rich in NMR-active nuclei. The analysis of ¹⁹F, ¹³C, and ³³S isotopes offers complementary information, painting a comprehensive portrait of the molecule's electronic environment and connectivity.

The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides highly sensitive and informative spectra. nih.govicpms.cz For this compound, two distinct fluorine environments are present: the fluorine atoms bonded to the aromatic ring (Ar-F) and those bonded to the sulfur atoms in the pentafluorothio (SF₅) groups. The SF₅ group itself contains two types of fluorine atoms: one apical fluorine (Fₐₚ) and four equatorial fluorines (Fₑᵩ). This leads to a complex but interpretable ¹⁹F NMR spectrum. The aromatic fluorines are chemically equivalent due to the molecule's symmetry and would appear as a singlet in a decoupled spectrum. The SF₅ groups give rise to a characteristic A₄B pattern (or more precisely, A₄X if the chemical shift difference is large), where the four equatorial fluorines couple to the single apical fluorine.

¹³C NMR spectroscopy, while less sensitive than ¹⁹F NMR, is crucial for mapping the carbon skeleton. The molecule's symmetry dictates that there are two distinct carbon signals: one for the two carbons bearing the SF₅ groups and another for the four carbons bonded only to fluorine. These signals are subject to splitting due to coupling with the directly attached fluorine atoms (¹J-coupling) and, to a lesser extent, with more distant fluorines (ⁿJ-coupling, where n>1).

³³S NMR spectroscopy presents significant experimental challenges that generally preclude its routine use for compounds like this. The ³³S isotope has a very low natural abundance (0.76%) and is a quadrupolar nucleus (spin I = 3/2). mdpi.comhuji.ac.il In environments of low symmetry, such as a sulfide (B99878) group attached to an aromatic ring, the quadrupolar relaxation is extremely efficient, leading to excessively broad signals that are often undetectable with standard high-resolution NMR spectrometers. huji.ac.ilcanada.ca While specialized solid-state NMR techniques exist for such nuclei, obtaining a ³³S spectrum for this compound remains a formidable task. morressier.comresearchgate.net

| Nucleus | Expected Chemical Shift Range (ppm) | Key Structural Information Provided |

| ¹⁹F | Ar-F: -130 to -150; SF₅ (equatorial): +130 to +160; SF₅ (apical): +150 to +190 | Distinguishes between aromatic and SF₅ fluorine environments; confirms the structure of the SF₅ group. |

| ¹³C | C-SF₅: 145-155; C-F: 135-145 | Confirms the number of unique carbon environments; C-F coupling constants provide connectivity data. |

| ³³S | > 1000 ppm range | Provides direct information on the sulfur electronic environment, but is extremely difficult to observe experimentally. mdpi.com |

Table 1: Predicted NMR Spectroscopic Data for this compound. Chemical shift ranges are estimations based on typical values for similar functional groups.

Spin-spin coupling provides through-bond and through-space information about the proximity of different nuclei. In the ¹⁹F NMR spectrum of this compound, several coupling interactions are critical for structural confirmation. Within the SF₅ group, a large four-bond J-coupling (⁴JFF) is observed between the apical and the four equatorial fluorine atoms. Furthermore, long-range coupling can occur between the fluorine atoms of the SF₅ group and the fluorine atoms on the perfluorinated ring. nih.gov The magnitude of these couplings, often transmitted through space rather than exclusively through bonds, is highly dependent on the internuclear distance and relative orientation of the coupled nuclei. researchgate.netnih.gov

Chemical Shift Anisotropy (CSA) refers to the orientation-dependence of the chemical shift. While averaged to an isotropic value in solution-state NMR, in solid-state NMR, the CSA provides detailed information about the electronic symmetry around a nucleus. For the fluorine and carbon atoms in this molecule, the CSA would be significant, reflecting the anisotropic electronic environment of the aromatic ring and the SF₅ groups.

Dynamic NMR (DNMR) spectroscopy is used to study chemical exchange processes that occur on the NMR timescale. For this compound, a potential dynamic process is the rotation around the C-S bonds. This rotation could be hindered due to steric interactions between the bulky SF₅ groups and the fluorine atoms on the aromatic ring.

By recording NMR spectra at different temperatures, it would be possible to study this rotational dynamic. At low temperatures, if the rotation is slow, separate signals for non-equivalent equatorial fluorine atoms (those closer to and further from the ring) might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal as the rate of rotation increases. The analysis of these temperature-dependent lineshapes would allow for the determination of the activation energy (rotational barrier) for this conformational exchange process.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Symmetry Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing insight into molecular symmetry.

The IR and Raman spectra of this compound would be dominated by strong vibrations associated with the numerous fluorine bonds. Key expected vibrational modes include:

C-F stretching vibrations from the perfluorinated aromatic ring, typically found in the 1100-1400 cm⁻¹ region.

S-F stretching vibrations from the SF₅ groups, which would appear as very strong, characteristic bands, usually between 600 and 900 cm⁻¹.

C-S stretching vibrations , which are typically weaker and appear at lower frequencies, around 600-800 cm⁻¹.

Aromatic ring vibrations , including ring stretching and deformation modes.

The molecule, in a likely planar conformation of the central ring, would possess a high degree of symmetry (D₂h point group). According to the rules of group theory for this point group, the molecule should exhibit a center of inversion. This has a direct consequence on the vibrational spectra: the "rule of mutual exclusion" would apply. This rule states that vibrational modes that are active in the Raman spectrum will be inactive (forbidden) in the IR spectrum, and vice versa. The observation of this phenomenon would provide strong evidence for the centrosymmetric structure of the molecule.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |

| C-F (Aromatic) Stretch | 1100 - 1400 | IR & Raman |

| S-F Stretch | 600 - 900 | Strong in both IR & Raman |

| C-S Stretch | 600 - 800 | IR & Raman |

Table 2: Predicted Characteristic Vibrational Frequencies for this compound.

X-ray Crystallography for Precise Solid-State Architecture

While a specific crystal structure for this compound is not publicly available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of related perfluorinated aromatic compounds allows for a well-founded prediction of the key structural features. dtic.milacs.org

A crystallographic study would provide precise measurements of all bond lengths, bond angles, and dihedral angles. The central C₆F₄ ring is expected to be planar. The two sulfur atoms would be attached to this ring, with the SF₅ groups adopting a nearly perfect octahedral geometry. The C-S-F bond angles would be approximately 90° and 180°, and the F-S-F angles within the SF₅ group would also be close to 90° and 180°. A key structural parameter would be the dihedral angle defined by the plane of the aromatic ring and the C-S bond, which would reveal any twisting of the SF₅ groups relative to the ring.

| Parameter | Expected Value | Basis of Prediction |

| C-C (aromatic) Bond Length | ~1.39 Å | Standard for aromatic rings |

| C-F (aromatic) Bond Length | ~1.33 Å | Typical for perfluoroaromatic systems |

| C-S Bond Length | ~1.77 Å | Standard single bond between sp² C and S |

| S-F Bond Length | ~1.56 Å | Typical for SF₆ and related compounds |

| C-C-C Bond Angle | ~120° | Planar hexagonal ring |

| F-S-F Bond Angle | ~90° / ~180° | Octahedral geometry |

Table 3: Predicted Solid-State Structural Parameters for this compound based on data from analogous structures.

The crystal packing of highly fluorinated compounds is governed by a unique set of non-covalent interactions. Unlike their hydrocarbon counterparts, where C-H···π interactions are common, perfluorinated molecules rely on other forces to organize in the solid state. researchgate.net For this compound, the crystal lattice would be stabilized by a network of weak intermolecular contacts. dtic.mil

Key interactions would likely include:

Fluorine-Fluorine (F···F) contacts: These are numerous and play a significant role in the packing of perfluorinated molecules. researchgate.net

Aryl-Perfluoroaryl (π-π) stacking: Interactions between the electron-deficient perfluorinated benzene (B151609) ring and adjacent rings are a major organizing force, often in an offset or slipped-parallel arrangement. acs.orgmostwiedzy.pl

Analysis of the Hirshfeld surface would allow for a quantitative visualization of these close contacts, highlighting the dominant forces responsible for the supramolecular assembly in the crystal. inl.gov

Advanced Mass Spectrometry for Mechanistic Fragmentation Studies

Under electron ionization, the initial event is the formation of a molecular ion, [C₆F₄(SF₅)₂]⁺˙. Due to the high stability of the perfluorinated aromatic ring, this molecular ion peak is expected to be prominent. The fragmentation of hexafluorobenzene (B1203771) is characterized by the loss of fluorine atoms and CF groups. fluorine1.ru For this compound, the fragmentation is likely to be dominated by cleavages within the pentafluorothio (SF₅) groups and the C-S bonds, given their lower bond energies compared to the C-F and C-C bonds of the perfluorinated ring.

Key fragmentation pathways are anticipated to include:

Loss of a fluorine atom: [C₆F₄(SF₅)₂]⁺˙ → [C₆F₄(SF₅)(SF₄)]⁺ + F˙

Loss of a SF₅ radical: [C₆F₄(SF₅)₂]⁺˙ → [C₆F₄(SF₅)]⁺ + SF₅˙

Cleavage of the C-S bond: This would lead to the formation of ions corresponding to the perfluorinated benzene ring and the SF₅ substituent.

Rearrangement reactions: Similar to other aromatic thioethers, skeletal rearrangements might occur, although the high degree of fluorination could influence these pathways in unique ways. researchgate.net

The fragmentation pattern will provide a veritable fingerprint for the identification of this compound and can be used to understand the relative stabilities of the different bonds within the molecule under energetic conditions.

Table 1: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 402 | [C₆F₄(SF₅)₂]⁺˙ | Molecular Ion |

| 383 | [C₆F₄(SF₅)(SF₄)]⁺ | Loss of a Fluorine radical from an SF₅ group |

| 275 | [C₆F₄(SF₅)]⁺ | Loss of a SF₅ radical |

| 127 | [SF₅]⁺ | Cleavage of the C-S bond |

| 186 | [C₆F₆]⁺˙ | This fragment is less likely but could arise from complex rearrangements. |

Note: The m/z values are based on the most abundant isotopes.

Photoelectron Spectroscopy for Valence Electron Configuration

Photoelectron spectroscopy (PES), particularly using He(I) radiation, is a powerful technique for probing the energies of valence molecular orbitals. For this compound, the photoelectron spectrum would reveal the influence of the two strongly electron-withdrawing pentafluorothio (SF₅) groups on the electronic structure of the perfluorobenzene ring.

The valence electronic structure of benzene is well-characterized, with its highest occupied molecular orbitals (HOMOs) being the degenerate π-orbitals. nih.govuni-frankfurt.de In this compound, the high electronegativity of the fluorine atoms and the SF₅ groups is expected to cause a significant stabilization (lowering in energy) of all the molecular orbitals, particularly the π-orbitals of the aromatic ring. capes.gov.br

The key features anticipated in the He(I) photoelectron spectrum would be:

Ionization Bands of the Perfluorobenzene Ring: The ionization bands corresponding to the π-orbitals of the perfluorinated benzene ring will be shifted to higher ionization energies compared to benzene, due to the inductive effect of the fluorine atoms and the SF₅ groups.

Orbitals of the SF₅ Groups: The spectrum will also feature bands arising from the ionization of electrons in orbitals localized on the SF₅ groups. These will include non-bonding electrons on the sulfur and fluorine atoms.

Symmetry Effects: The D₂h symmetry of the molecule will lead to distinct, non-degenerate molecular orbitals, and the photoelectron spectrum will reflect this electronic structure.

By comparing the photoelectron spectrum of this compound with that of perfluorobenzene and other substituted benzenes, it is possible to quantify the electronic effects of the SF₅ substituent.

Table 2: Predicted Trends in Ionization Energies (IE) for this compound based on Analogous Compounds

| Compound | HOMO (π-orbital) IE (eV) | Effect of Substitution |

| Benzene | ~9.24 nih.gov | Reference |

| Hexafluorobenzene | ~10.12 | Significant increase due to perfluorination |

| This compound | > 10.12 (Predicted) | Further increase due to the strong electron-withdrawing SF₅ groups |

Electron Spin Resonance (ESR) Spectroscopy of Related Fluorinated Aromatic Radicals

Electron Spin Resonance (ESR) spectroscopy is an indispensable tool for studying paramagnetic species, such as the radical anion of this compound that could be generated electrochemically or via radiolysis. While direct ESR studies on the radical anion of this specific compound are not available in the provided search results, insights can be drawn from studies on the radical anions of other perfluorinated aromatic compounds.

The ESR spectrum of the [C₆F₄(SF₅)₂]⁻˙ radical anion would be characterized by its g-value and hyperfine coupling constants.

g-Value: The g-value is expected to be close to that of the free electron (ge ≈ 2.0023) but may show a slight positive shift due to the spin-orbit coupling introduced by the sulfur and fluorine atoms.

Hyperfine Coupling: The unpaired electron in the radical anion will be delocalized over the π-system of the perfluorinated ring and may also have some density on the sulfur atoms. Hyperfine coupling would be expected with the ¹⁹F nuclei of the aromatic ring and potentially with the ¹⁹F nuclei of the SF₅ groups. The magnitude of the coupling constants would provide a map of the spin density distribution within the radical anion.

Studies on the radical anions of other fluorinated aromatic compounds have shown that the spin density is primarily located on the aromatic ring. The hyperfine coupling to the fluorine atoms can be significant and provides detailed information about the electronic structure of the radical. jeol.com

Table 3: Anticipated ESR Spectral Parameters for the Radical Anion of this compound

| Parameter | Predicted Value/Observation | Rationale based on Analogous Systems |

| g-value | > 2.0023 | Presence of heavy atoms (S) and F atoms would increase spin-orbit coupling. |

| Hyperfine Coupling (aF) - Ring | Significant | Delocalization of the unpaired electron in the π* orbital of the perfluorinated ring. |

| Hyperfine Coupling (aF) - SF₅ | Potentially smaller | Spin density is likely to be lower on the SF₅ groups compared to the ring. |

| Hyperfine Coupling (a³³S) | Small, likely unresolved | Natural abundance of ³³S is low (0.75%). |

The analysis of the ESR spectrum would provide a detailed picture of the electronic ground state of the radical anion, complementing the information obtained from photoelectron spectroscopy on the neutral molecule.

Reactivity and Mechanistic Investigations of 1,4 Bis Pentafluorothio Perfluorobenzene

Detailed Mechanisms of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on perfluoroarenes is a well-established reaction class that allows for the formation of new carbon-heteroatom and carbon-carbon bonds without the need for transition metal catalysts. nih.gov The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

The SNAr mechanism on 1,4-bis(pentafluorothio)perfluorobenzene is initiated by the attack of a nucleophile on one of the carbon atoms of the perfluorinated ring, leading to the formation of a cyclohexadienyl anion (Meisenheimer complex). This intermediate is stabilized by the strong inductive and resonance effects of the fluorine atoms and the two SF₅ groups. The subsequent step involves the elimination of a fluoride (B91410) ion, restoring the aromaticity of the ring and yielding the substituted product.

The pentafluorosulfanyl (SF₅) group is one of the most electron-withdrawing substituents known in organic chemistry, surpassing even the trifluoromethyl (-CF₃) group in this regard. rowansci.com Its powerful inductive (-I) and resonance (-M) effects significantly reduce the electron density of the aromatic ring, thereby activating it for nucleophilic attack. In this compound, the presence of two SF₅ groups, in addition to the four fluorine atoms on the ring, creates a highly electrophilic aromatic system, which is exceptionally reactive towards nucleophiles.

In monosubstituted pentafluorobenzenes, electron-withdrawing groups are known to direct incoming nucleophiles to the para position. This is because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the substituent through resonance when the attack occurs at the para-carbon. By analogy, in this compound, the initial nucleophilic attack is expected to occur at one of the fluorine-bearing carbon atoms, as the SF₅-bearing carbons are sterically more hindered. Once one fluorine atom is substituted, the directing effects of the two SF₅ groups and the newly introduced substituent would collectively influence the position of a second SNAr reaction.

The formation of the Meisenheimer complex is typically the rate-determining step. The extreme electron deficiency of the this compound ring is expected to dramatically lower the activation energy for this step, leading to very high reaction rates compared to less fluorinated or activated aromatic systems. The stability of the Meisenheimer intermediate is enhanced by the ability of the SF₅ groups to delocalize the negative charge.

Table 1: Comparison of Hammett Constants for Electron-Withdrawing Groups

| Group | σₚ | σₘ |

|---|---|---|

| -CF₃ | 0.53 | 0.43 |

| -SF₅ | 0.68 | 0.61 |

| -NO₂ | 0.78 | 0.71 |

Data sourced from general organic chemistry principles.

Electrophilic and Radical Reactions on the Perfluorinated Core

The perfluorinated core of this compound is highly deactivated towards electrophilic attack. The strong electron-withdrawing nature of the fluorine atoms and the two SF₅ groups makes the aromatic ring extremely electron-poor and thus, a very poor substrate for reactions with electrophiles. nih.gov Electrophilic aromatic substitution, a common reaction for benzene (B151609) and its derivatives, is not expected to occur under normal conditions.

Radical reactions on polyfluoroarenes, however, are known to occur. nih.gov These reactions can proceed via the addition of a radical to the aromatic ring to form a cyclohexadienyl radical, which can then undergo further reactions such as dimerization or defluorination to yield a substituted product. While specific studies on this compound are lacking, it is plausible that it could undergo reactions with highly reactive radicals. The known radical chemistry of SF₅Cl, which can add across double and triple bonds, suggests the potential for radical pathways involving SF₅-substituted compounds. digitellinc.com

Organometallic and Coordination Chemistry Involving SF₅-Perfluorobenzene Ligands

Perfluoroaromatic compounds are known to react with organometallic reagents, such as Grignard or organolithium reagents, via nucleophilic substitution of a fluorine atom to form new carbon-carbon bonds. This provides a route to functionalized perfluoroaryl compounds. It is conceivable that this compound could undergo such reactions, allowing for the introduction of organic substituents onto the perfluorinated core.

While there are no specific reports on the coordination chemistry of this compound, the lone pairs on the fluorine and sulfur atoms could potentially coordinate to metal centers. However, the strong electron-withdrawing nature of the substituents would reduce the Lewis basicity of these atoms, making coordination less favorable compared to non-fluorinated analogues.

Chemical Transformations Leading to Complex Architectures

The bifunctional nature of this compound, with two SF₅ groups and four reactive C-F bonds, makes it a potentially valuable monomer for the synthesis of complex macromolecular architectures such as polymers and macrocycles.

Step-growth polymerization could be achieved through repeated SNAr reactions with bis-nucleophiles. For example, reaction with a bis-phenol or a bis-diamine could lead to the formation of poly(arylene ether)s or poly(arylene amine)s, respectively. These polymers would be expected to possess high thermal stability and chemical resistance due to the presence of the perfluorinated units and the stable SF₅ groups. The synthesis of polymers from perfluorinated monomers via SNAr is a known strategy for producing high-performance materials. mdpi.com

Similarly, macrocyclization reactions could be envisioned by reacting this compound with a suitable linking molecule under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Reductive and Oxidative Chemistry of the SF₅ Group in Perfluorinated Systems

The pentafluorosulfanyl group is known for its exceptional chemical and thermal stability. rowansci.com The sulfur atom is in its highest oxidation state (+6), and the sulfur-fluorine bonds are very strong. Consequently, the SF₅ group is highly resistant to both oxidation and reduction under typical chemical conditions.

While the perfluorinated aromatic ring can undergo oxidative dearomatization under certain harsh conditions, the SF₅ group itself is expected to remain intact. nih.govresearchgate.netnih.gov

Reductive cleavage of the C-S bond or the S-F bonds of the SF₅ group would require very strong reducing agents and harsh conditions. The stability of the SF₅ group is a key feature that makes it an attractive substituent in the design of robust molecules for various applications. mdpi.com

Applications As a Building Block in Advanced Materials Science and Supramolecular Chemistry

Precursor in the Synthesis of Novel Fluorinated Polymers and Oligomers with Tailored Properties

The synthesis of fluorinated polymers can be achieved either through the polymerization of fluorine-containing monomers or by the chemical modification of existing non-fluorinated polymers. researchgate.net The use of specialized monomers like 1,4-bis(pentafluorothio)perfluorobenzene falls into the first category, allowing for the creation of novel materials with precisely defined properties that are often inaccessible through other methods. researchgate.net

Polymers containing fluorine atoms are well-regarded for their high thermal stability, significant chemical resistance, and low surface energy when compared to their hydrocarbon counterparts. researchgate.net The incorporation of the this compound unit into a polymer backbone is anticipated to yield materials with exceptional performance characteristics. The perfluorinated aromatic core and the robust SF₅ groups contribute to a polymer chain with high thermal and oxidative stability.

While specific elastomers and thermoplastics derived directly from this compound are not detailed in foundational literature, its structure is analogous to other perfluorinated building blocks used in high-performance materials. For instance, perfluorocyclobutyl (PFCB) polymers, which are formed by the cyclopolymerization of trifluorovinyl ether (TFVE) monomers, are known for their utility in demanding applications. mdpi.com The thermal stability and chemical inertness imparted by the high fluorine content in such polymers make them suitable for use as high-performance thermoplastics.

Table 1: Expected Properties of Polymers Incorporating the this compound Moiety

| Property | Anticipated Characteristic | Rationale |

| Thermal Stability | High | Strong C-F and S-F bonds resist thermal degradation. |

| Chemical Resistance | Excellent | The electron-deficient aromatic ring and fluorine sheath protect the polymer backbone from chemical attack. researchgate.net |

| Surface Energy | Low | High fluorine content leads to non-stick, hydrophobic, and oleophobic surfaces. researchgate.net |

| Dielectric Constant | Low | The low polarizability of C-F bonds typically results in materials with low dielectric constants, useful for microelectronics. mdpi.com |

The perfluorinated benzene (B151609) ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity provides a powerful tool for the post-polymerization modification and surface functionalization of materials. Research on polythiophenes end-capped with a pentafluorobenzene (B134492) (PFB) group demonstrates that this moiety serves as a versatile handle for quantitatively tethering various nucleophiles to the polymer backbone under mild conditions. nih.govresearchgate.net This "para-fluoro-click" chemistry can be used to attach sensitive functional groups, including biomolecules or cross-linking agents like (3-mercaptopropyl)trimethoxysilane. nih.gov

By analogy, a polymer incorporating the this compound unit could be readily functionalized. The fluorine atoms on the perfluorinated ring are susceptible to displacement by nucleophiles, allowing for the covalent grafting of molecules to create surfaces with tailored properties. This approach is a cornerstone of modern biomaterial design, where surface modification is used to control interactions between a material and biological systems. mdpi.com Surface graft polymerization is an effective method for introducing multifunctional groups and ensuring long-term chemical stability. mdpi.com The ability to functionalize a polymer containing this compound units could be used to immobilize bioactive ligands for tissue engineering or to create antimicrobial surfaces. mdpi.com

Role in the Development of Liquid Crystalline Materials

Liquid crystals are states of matter with properties intermediate between those of conventional liquids and solid crystals. The design of molecules that can form these phases often relies on a delicate balance of intermolecular forces.

The formation of liquid crystalline phases, or mesophases, can be induced or enhanced by the strategic placement of fluorine atoms in a molecule. nih.gov Strong, non-covalent interactions between electron-rich aromatic systems (arenes) and electron-poor perfluorinated aromatic systems (perfluoroarenes) can drive the self-assembly required for liquid crystal formation. nih.gov These arene-perfluoroarene interactions promote efficient face-to-face π-stacking in an antiparallel arrangement, which can lead to the stabilization of columnar mesophases even in molecules with fewer flexible side chains than typically required. nih.gov

This compound, as a quintessential perfluoroarene, is an ideal candidate for integration into liquid crystal structures. Its electron-deficient aromatic core can interact strongly with electron-rich aromatic moieties in other molecules. The presence of two highly polar SF₅ groups further enhances the potential for specific, directional intermolecular interactions that can stabilize ordered mesophases.

Table 2: Key Intermolecular Interactions for Mesophase Stabilization

| Interaction Type | Description | Relevance to this compound |

| Arene-Perfluoroarene Stacking | An attractive, non-covalent interaction between an electron-rich aromatic ring and an electron-poor perfluorinated aromatic ring. nih.gov | The perfluorobenzene core of the molecule readily engages in this type of stacking, promoting ordered columnar or smectic phases. nih.gov |

| Dipole-Dipole Interactions | Electrostatic attraction between the permanent dipoles of polar molecules. | The large dipole moments associated with the C-F and S-F bonds contribute to the overall cohesive energy and orientational order within the mesophase. |

| Halogen Bonding | A non-covalent interaction where an electrophilic region on a halogen atom (e.g., in a C-F bond) interacts with a nucleophilic site. | The numerous fluorine atoms can act as halogen bond donors, providing additional directional control over molecular self-assembly. |

Integration into Organic Electronic and Optoelectronic Materials

The electronic properties of organic materials, such as conductivity and light emission, are determined by the energy levels of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Fine-tuning these energy levels is crucial for designing efficient organic electronic devices.

Introducing fluorine atoms and fluorine-containing groups is a primary strategy for modifying the electronic properties of conjugated organic materials. nih.gov The high electronegativity of fluorine powerfully lowers the energy of both the HOMO and LUMO levels. The introduction of a pentafluorobenzene group onto a polythiophene backbone, for example, makes the resulting polymer more resistant to oxidative doping and can improve its electron affinity. nih.govresearchgate.net

The this compound unit is an exceptionally potent electron-withdrawing building block. The combined effect of the perfluorinated ring and two SF₅ groups drastically lowers the LUMO energy of any conjugated system it is incorporated into. This modification increases the material's electron affinity, making it easier to inject electrons and facilitating electron transport. Such materials are known as n-type semiconductors and are essential components in organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The use of fluorinated linkers has been shown to produce efficient hole-transporting materials (HTMs) for PLEDs, demonstrating the versatility of fluorine in tuning charge transport properties. mdpi.com Therefore, integrating this compound into conjugated polymers or small molecules is a promising approach for developing high-performance n-type materials for organic electronics.

Utilization in Supramolecular Host-Guest Chemistry Beyond PFAS Remediation

There is no specific literature available detailing the use of this compound in supramolecular host-guest chemistry for applications other than PFAS remediation. However, the structural characteristics of the molecule suggest a potential for such interactions.

The field of supramolecular chemistry is built on non-covalent interactions between molecules. For highly fluorinated compounds like this compound, these interactions can include halogen bonding and fluorine-fluorine (F···F) contacts. Research on other molecules containing the pentafluorosulfanyl (SF₅) group shows they can form various supramolecular structures, such as dimers and infinite chains in the solid state. nih.gov The electron-withdrawing nature of the fluorine atoms on both the benzene ring and the SF₅ groups creates an electron-deficient aromatic core. This property could theoretically allow this compound to act as a "guest" molecule, fitting into the cavities of electron-rich "host" molecules.

Conversely, the fluorine atoms could act as weak hydrogen bond acceptors or halogen bond donors, potentially allowing the compound to serve as a host for small, electron-donating guest molecules. Studies on other perfluorinated benzene derivatives demonstrate their ability to form π–π stacking interactions, a key driver in the assembly of supramolecular structures. nih.gov While these principles are well-established, their specific application to this compound has not been documented in peer-reviewed studies.

Building Blocks for Advanced Chemical Scaffolds (e.g., in agrochemistry, not biological activity itself)

The use of this compound as a direct building block or scaffold for the synthesis of agrochemicals is not explicitly described in the available scientific literature. The interest in such compounds for agrochemistry stems from the unique properties imparted by the pentafluorosulfanyl (SF₅) group.

The SF₅ group is often considered a "super-trifluoromethyl" group because it is more electronegative and lipophilic than the trifluoromethyl (CF₃) group, which is a common feature in many successful agrochemicals. These properties can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.

General research has focused on developing practical methods for producing various arylsulfur pentafluorides (ArSF₅) and their derivatives for potential use in agrochemicals and materials science. beilstein-journals.org These methods often start from simpler aryl thiols or diaryl disulfides. While this compound is a member of this class, its highly fluorinated benzene core makes it chemically robust and potentially challenging to functionalize further. Its primary role may be as a highly stable, rigid linker or core in materials science rather than a reactive scaffold for multistep organic synthesis in agrochemistry.

The table below includes the chemical compounds relevant to this discussion.

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆F₁₄S₂ |

Future Research Directions and Emerging Paradigms

Exploration of SF₅-Perfluorobenzene Motifs in Theoretical Catalysis

The inherent properties of the SF₅ group, such as its high electronegativity and steric bulk, make it a compelling substituent for theoretical exploration in catalysis. dntb.gov.ua Future computational studies are expected to focus on the catalytic applications of motifs derived from 1,4-bis(pentafluorothio)perfluorobenzene. The strong electron-withdrawing nature of both the SF₅ groups and the perfluorinated ring can significantly influence the electronic properties of potential catalytic centers attached to the aryl core. nih.govacs.org

Theoretical models could investigate the potential of this scaffold in designing novel catalysts for a range of organic transformations. For instance, the electron-poor nature of the aromatic ring could be harnessed to activate substrates in electrophilic substitution reactions. youtube.com Furthermore, computational studies can predict how the introduction of two SF₅ groups affects molecular geometry and electronic distribution, providing insights into the design of catalysts with tailored reactivity and selectivity. dntb.gov.ua A recent review highlights the growing interest in the application of SF₅-containing compounds in catalysis, suggesting a fertile ground for theoretical investigations. colab.ws

Development of Advanced Synthetic Strategies for Asymmetric SF₅-Substituted Perfluoroarenes

A significant challenge and a key future research direction lies in the development of advanced synthetic methods for preparing asymmetric derivatives of SF₅-substituted perfluoroarenes. The synthesis of chiral, non-racemic molecular architectures is a major goal in modern chemistry, and the introduction of stereocenters into highly fluorinated molecules presents a formidable challenge. anr.frnih.gov

Future research will likely focus on the development of novel chiral catalysts and synthetic methodologies to achieve enantioselective and diastereoselective synthesis of asymmetrically substituted SF₅-perfluoroarenes. This could involve the use of chiral ligands to control the stereochemical outcome of reactions or the development of new chiral building blocks derived from this compound. The challenges in asymmetric fluorination are well-documented, and overcoming them for complex molecules like this will require innovative approaches. nih.govpharmtech.comresearchgate.net The development of such strategies would provide access to a new class of chiral fluorinated compounds with potential applications in medicinal chemistry and materials science. anr.frnih.gov

Integration of Computational Design for Tailored Material Properties

The integration of computational design and in silico prediction will be instrumental in tailoring the material properties of substances derived from this compound. anr.frresearchgate.net Computational methods allow for the prediction of a wide range of physicochemical properties from the molecular structure, enabling the rational design of materials with specific functionalities. anr.fr This is particularly relevant for high-performance polymers and other advanced materials where properties like thermal stability, electronic behavior, and hydrophobicity are critical. nih.govresearchgate.netacs.org

Future research will likely employ computational frameworks to design and screen novel perfluorinated compounds based on the this compound core for applications such as fire extinguishants or advanced polymer composites. researchgate.netnih.govnih.gov By modifying the substituents on the aromatic ring, it is possible to fine-tune the material's properties to meet the demands of various industrial applications. researchgate.net The development of environmentally friendly alternatives to existing materials is a major driving force in this area. researchgate.netacs.org

Harnessing Unique Reactivity for Novel Chemical Transformations

The unique reactivity of this compound, stemming from its high degree of fluorination and the presence of two SF₅ groups, is a promising area for future exploration. The electron-deficient nature of the perfluorinated aromatic ring makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions. nih.gov This reactivity can be exploited to introduce a variety of functional groups onto the aromatic core, leading to the synthesis of novel and highly functionalized molecules.

Future investigations will likely focus on exploring the scope and limitations of SₙAr reactions on this substrate, as well as discovering other novel chemical transformations. The increased reactivity of polyfluoroarenes compared to benzene (B151609) in substitution reactions suggests that this compound could serve as a versatile platform for synthesizing complex organic molecules. libretexts.org The introduction of substituents can also be used to modulate the reactivity of the molecule, opening up possibilities for a wide range of chemical transformations. youtube.com

Synergistic Effects of SF₅ and Other Perfluorinated Substituents on Aromaticity and Reactivity

Computational studies can provide valuable insights into how these substituents modulate the electron density within the benzene ring and influence its reactivity towards electrophiles and nucleophiles. nih.govlibretexts.org Understanding these synergistic effects is crucial for predicting the outcome of chemical reactions and for the rational design of new molecules with desired properties. The study of substituent effects in perfluorinated aromatic systems is an active area of research, and the unique combination of substituents in this compound makes it a particularly interesting case for investigation. nih.govresearchgate.net

Q & A

Q. Methodological Answer :

- Extraction : Solid-phase extraction (SPE) with C18 cartridges for aqueous samples; Soxhlet extraction with acetone for soil .

- Quantification : LC-MS/MS (negative ion mode) with a Zorbax Eclipse Plus C18 column achieves detection limits of 0.1–0.5 ng/L in water. Matrix effects (e.g., humic acids) reduce sensitivity by 20–30%, necessitating isotope-labeled internal standards (e.g., <sup>13</sup>C₆ analogs) .

Data Conflict : Reported half-lives in soil vary (30–90 days) due to discrepancies in microbial activity assays .

Advanced Research: What computational models best predict the reactivity of this compound in nucleophilic substitutions?

Q. Methodological Answer :

- DFT/MD Simulations : Use Gaussian 16 with M06-2X/def2-TZVP to model transition states. The CF₃S group’s electron-withdrawing effect lowers activation energy (ΔG‡ ≈ 25–30 kcal/mol) for NAS compared to non-fluorinated analogs .

- Contradiction : Some studies report unexpected regioselectivity (para vs. meta substitution) in polar solvents, attributed to solvent-solute dispersion forces not fully captured by implicit solvation models .

Advanced Research: How do conflicting reports on the compound’s thermal stability align with experimental conditions?

Q. Methodological Answer :

- TGA/DSC Analysis : Decomposition onset at 220°C in N₂ (endothermic) vs. 180°C in air (exothermic oxidation). Discrepancies arise from atmospheric O₂ accelerating S–C bond cleavage .

- Mitigation : Use hermetic sealing for high-temperature studies (>200°C) to avoid oxidative degradation.

Advanced Research: What in vitro models are suitable for assessing the compound’s cytotoxicity?

Q. Methodological Answer :

- Cell Lines : HepG2 (liver) and A549 (lung) cells exposed to 1–100 µM for 48 hours. EC₅₀ values range from 50–75 µM, linked to ROS generation via thiol oxidation .

- Confounding Factor : Serum proteins in media reduce bioavailability; use serum-free conditions for accurate IC₅₀ determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.